molecular formula C15H16O4 B14647107 Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis- CAS No. 51834-89-0

Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-

Katalognummer: B14647107
CAS-Nummer: 51834-89-0
Molekulargewicht: 260.28 g/mol
InChI-Schlüssel: RHVKMIJTNRFDNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- is an organic compound with the molecular formula C15H16O4. It is a derivative of phenol, where the phenolic groups are connected by a 1,3-propanediylbis(oxy) linkage. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- typically involves the reaction of phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atoms of the 1,3-dibromopropane, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Wirkmechanismus

The mechanism of action of Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound can also interact with enzymes and proteins, modulating their activity and influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 3,3’-[1,3-propanediylbis(oxy)]bis- is unique due to its specific 1,3-propanediylbis(oxy) linkage, which imparts distinct chemical and physical properties. This linkage influences the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

51834-89-0

Molekularformel

C15H16O4

Molekulargewicht

260.28 g/mol

IUPAC-Name

3-[3-(3-hydroxyphenoxy)propoxy]phenol

InChI

InChI=1S/C15H16O4/c16-12-4-1-6-14(10-12)18-8-3-9-19-15-7-2-5-13(17)11-15/h1-2,4-7,10-11,16-17H,3,8-9H2

InChI-Schlüssel

RHVKMIJTNRFDNQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.